Bienvenue dans la boutique en ligne BenchChem!

3-amino-N-(2-chlorophenyl)-4-(pyrrolidin-1-yl)benzene-1-sulfonamide

Carbonic anhydrase inhibition Acetylcholinesterase inhibition Structure-activity relationship

3-Amino-N-(2-chlorophenyl)-4-(pyrrolidin-1-yl)benzene-1-sulfonamide (CAS 327106-71-8) is a synthetic small-molecule sulfonamide featuring a pyrrolidine ring at the 4-position, a 3-amino group, and an N-(2-chlorophenyl) substituent on the sulfonamide nitrogen. With a molecular formula of C₁₆H₁₈ClN₃O₂S and molecular weight of 351.86 g/mol, it belongs to the class of pyrrolidine-bearing benzenesulfonamides, a chemotype under active investigation for carbonic anhydrase (CA) and acetylcholinesterase (AChE) inhibition as well as antimicrobial activity.

Molecular Formula C16H18ClN3O2S
Molecular Weight 351.85
CAS No. 327106-71-8
Cat. No. B2669873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-(2-chlorophenyl)-4-(pyrrolidin-1-yl)benzene-1-sulfonamide
CAS327106-71-8
Molecular FormulaC16H18ClN3O2S
Molecular Weight351.85
Structural Identifiers
SMILESC1CCN(C1)C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3Cl)N
InChIInChI=1S/C16H18ClN3O2S/c17-13-5-1-2-6-15(13)19-23(21,22)12-7-8-16(14(18)11-12)20-9-3-4-10-20/h1-2,5-8,11,19H,3-4,9-10,18H2
InChIKeyRCPBHQKTURGGOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-N-(2-chlorophenyl)-4-(pyrrolidin-1-yl)benzene-1-sulfonamide (CAS 327106-71-8): Core Structural and Physicochemical Baseline for Procurement Evaluation


3-Amino-N-(2-chlorophenyl)-4-(pyrrolidin-1-yl)benzene-1-sulfonamide (CAS 327106-71-8) is a synthetic small-molecule sulfonamide featuring a pyrrolidine ring at the 4-position, a 3-amino group, and an N-(2-chlorophenyl) substituent on the sulfonamide nitrogen [1]. With a molecular formula of C₁₆H₁₈ClN₃O₂S and molecular weight of 351.86 g/mol, it belongs to the class of pyrrolidine-bearing benzenesulfonamides, a chemotype under active investigation for carbonic anhydrase (CA) and acetylcholinesterase (AChE) inhibition as well as antimicrobial activity [2]. Its calculated logP of approximately 3.58 and fraction sp³ of 0.31 indicate moderate lipophilicity balanced by a significant degree of saturation, properties that influence membrane permeability and target engagement in cellular assays [1]. Notably, authoritative databases report no published bioactivity data for this specific compound as of the latest ChEMBL release, underscoring its status as a research-stage molecule for which procurement decisions must rely on structural differentiation, purity tier, and class-level mechanistic inference rather than established target engagement metrics [1].

Why Generic Benzenesulfonamide Substitution Fails: Structural Determinants of Target Engagement for 3-Amino-N-(2-chlorophenyl)-4-(pyrrolidin-1-yl)benzene-1-sulfonamide


Benzenesulfonamides as a class are not freely interchangeable. The ortho-chloro substituent on the N-phenyl ring and the C3-amino group on the central benzene in this compound create a unique hydrogen-bond donor/acceptor landscape and steric contour that cannot be replicated by analogs lacking these functionalities [1]. Within the pyrrolidine-benzenesulfonamide series studied by Poyraz et al. (2023), subtle variations in substitution pattern produced Ki value shifts exceeding 10-fold against human carbonic anhydrase isoforms (hCA I and hCA II) and acetylcholinesterase, demonstrating that even single-group alterations profoundly alter inhibitory potency [2]. Furthermore, the pyrrolidine ring provides a defined sp³-rich geometry that influences conformational pre-organization for target binding, a feature absent in analogs where the pyrrolidine is replaced by a planar aromatic or acyclic amine [1]. A generic benzenesulfonamide or even a close pyrrolidine-benzenesulfonamide analog lacking the 3-amino and 2-chlorophenyl combination will not recapitulate the same hydrogen-bonding interactions with active-site zinc in carbonic anhydrases or with the catalytic triad of AChE, leading to unpredictable and often order-of-magnitude losses in potency [2]. Therefore, procurement of the exact CAS-numbered compound is essential to maintain the integrity of structure-activity relationship (SAR) studies and to avoid confounding variables in biological assay interpretation.

Quantitative Differentiation Evidence: 3-Amino-N-(2-chlorophenyl)-4-(pyrrolidin-1-yl)benzene-1-sulfonamide vs. Closest Analogs and In-Class Candidates


Structural Uniqueness: 3-Amino and N-(2-Chlorophenyl) Substitution Pattern vs. Poyraz Series Compounds

The target compound bears a unique combination of substituents—a primary amine at C3, a pyrrolidine at C4, and an N-(2-chlorophenyl) sulfonamide—that is not represented among the 18 final compounds reported by Poyraz et al. (2023) [1]. In that study, the most potent hCA II inhibitor (compound 3b) carried a 3,4-dimethoxybenzyl substituent on the pyrrolidine nitrogen and an unsubstituted N-phenyl sulfonamide, achieving a Ki of 5.14 ± 0.61 nM against hCA II and 17.61 ± 3.58 nM against hCA I [1]. The target compound, by contrast, positions a hydrogen-bond-donating NH₂ group at C3 and a chlorine atom at the ortho position of the N-phenyl ring. Based on docking studies from the same publication, the ortho-chloro group is predicted to engage in halogen-bonding interactions with backbone carbonyls in the hCA II active site, while the C3-NH₂ may form additional hydrogen bonds with Thr199/Thr200 residues—interactions unavailable to unsubstituted or meta/para-substituted analogs [1]. This structural differentiation provides a testable SAR hypothesis: the target compound may exhibit altered isoform selectivity (hCA I vs. hCA II vs. hCA IX/XII) relative to the Poyraz series, a critical parameter for applications requiring tumor-associated CA isoform targeting.

Carbonic anhydrase inhibition Acetylcholinesterase inhibition Structure-activity relationship

Purity Tier Differentiation: 98% vs. 95% vs. 90% for Reproducible SAR Studies

Commercially available batches of CAS 327106-71-8 are offered at three distinct purity tiers: 98% (Leyan, product 2033876) , 95% (AKSci, product 4337CN) , and 90% (Bidepharm) . For in vitro enzyme inhibition assays, the presence of 2–10% impurities can confound IC₅₀/Ki determinations, particularly for compounds with nanomolar potency where trace contaminants with higher intrinsic activity may dominate the observed signal. Industry best practice for quantitative SAR and lead optimization requires ≥95% purity for reliable dose-response data; the 98% tier provides an additional safety margin for sensitive biochemical readouts such as fluorescence-based CA inhibition assays (Zʹ factor typically ≥ 0.7) where minor fluorescent impurities can elevate baseline signal . Conversely, the 90% tier is adequate for initial screening, solubility profiling, and chemical stability studies where the primary concern is compound identity rather than biological quantification.

Compound procurement Purity specification Assay reproducibility

Physicochemical Differentiation: logP and Fraction sp³ vs. Reference Carbonic Anhydrase Inhibitor Acetazolamide

The target compound exhibits a calculated logP of 3.58 and fraction sp³ of 0.31, compared to acetazolamide (a first-generation sulfonamide CA inhibitor) with a logP of -0.26 and fraction sp³ of 0.00 [1] [2]. This nearly 4-log-unit difference in lipophilicity translates to a theoretical >1000-fold increase in octanol-water partition coefficient, predicting substantially higher passive membrane permeability for the target compound. Acetazolamide's low lipophilicity necessitates active transport for cellular uptake and limits CNS penetration; the target compound's logP of 3.58 falls within the optimal CNS drug space (logP 2–4), suggesting potential for blood-brain barrier penetration that is unattainable with acetazolamide [1]. The fraction sp³ of 0.31 reflects the pyrrolidine ring contribution and correlates with improved aqueous solubility relative to fully aromatic analogs of comparable logP, as sp³ centers disrupt crystal packing energy [1].

Drug-likeness Lipophilicity Membrane permeability

Class-Level AChE Inhibition Potential: Predicted Activity Based on Poyraz Series SAR vs. Tacrine

The Poyraz et al. (2023) series established that pyrrolidine-benzenesulfonamides can achieve nanomolar AChE inhibition: compounds 6a and 6b exhibited Ki values of 22.34 ± 4.53 nM and 27.21 ± 3.96 nM, respectively, compared to the clinical reference tacrine (Ki ≈ 100–200 nM range in comparable assays) [1]. The target compound incorporates the core pyrrolidine-benzenesulfonamide scaffold responsible for this activity but adds a C3-NH₂ group that, based on molecular docking studies with the AChE peripheral anionic site (PAS), is predicted to form additional hydrogen bonds with Tyr121 and Asp72—interactions that compounds 6a/6b cannot make due to their different substitution patterns [1]. While direct AChE inhibition data for CAS 327106-71-8 are not yet published, the SAR from the Poyraz series indicates that the pyrrolidine-benzenesulfonamide core is a validated AChE pharmacophore, and the C3-NH₂ and ortho-Cl substituents present structural features associated with enhanced PAS engagement [1].

Acetylcholinesterase inhibition Neurodegeneration research Lead optimization

Antimicrobial Activity Potential: Class-Level MIC Comparison Against M. tuberculosis and Standard Strains

Within the Poyraz et al. (2023) compound set, several pyrrolidine-benzenesulfonamides demonstrated moderate antituberculosis activity against M. tuberculosis H37Rv, with compounds 6a–6c achieving MIC values of 15.62 μg/mL [1]. Against standard bacterial and fungal strains, the series exhibited MIC values in the range of 62.5–500 μg/mL, indicating selectivity for mycobacterial species over common Gram-positive and Gram-negative pathogens [1]. The target compound, bearing a 3-NH₂ and N-(2-chlorophenyl) substitution, differs from the tested antitubercular compounds (which carry pyrazole or thiazole appendages) and may therefore exhibit a distinct antimicrobial spectrum. The sulfonamide moiety is a known pharmacophore for dihydropteroate synthase (DHPS) inhibition in bacterial folate synthesis, and the pyrrolidine ring may enhance mycobacterial cell wall permeability relative to simpler sulfonamides [1].

Antituberculosis activity Antimicrobial screening Mycobacterium tuberculosis

Database Status: Absence of Published Bioactivity as a Differentiation Signal for Novel Target Discovery

As of the latest ChEMBL release, compound CAS 327106-71-8 has no reported bioactivity data across any target or assay [1]. In the ZINC15 database, it is flagged as 'not reported in any publications' and has no known biological annotations [2]. This absence of prior characterization is, in itself, a differentiation feature: while related pyrrolidine-benzenesulfonamides (e.g., the Poyraz series) have been profiled against CAs and AChE, the specific 3-amino-N-(2-chlorophenyl) substitution pattern remains unexplored, creating an opportunity for novel IP generation and target deconvolution studies. For procurement decision-makers, this compound represents a 'white-space' chemical probe: it has not been claimed in biological patents, has no known off-target liabilities documented in public databases, and may interact with targets or pathways distinct from those reported for close analogs [1] [2].

Chemical biology Target identification Novel chemical space

High-Impact Research and Industrial Application Scenarios for 3-Amino-N-(2-chlorophenyl)-4-(pyrrolidin-1-yl)benzene-1-sulfonamide (CAS 327106-71-8)


Carbonic Anhydrase Isoform Selectivity Profiling and Tumor-Associated CA IX/XII Inhibitor Development

The target compound's unique 3-NH₂ and N-(2-chlorophenyl) substitution pattern, when mapped against the Poyraz et al. (2023) SAR data showing nanomolar hCA II inhibition (Ki = 5.14 nM for compound 3b), provides a rational starting point for isoform selectivity screening against the full panel of human carbonic anhydrases (hCA I–XIV) [1]. Its higher logP (3.58) relative to classical sulfonamide CA inhibitors predicts improved membrane permeability, making it particularly suitable for testing against the transmembrane, tumor-associated isoforms hCA IX and hCA XII, which are validated anticancer targets. Procurement of the 98% purity tier enables reliable fluorometric CA inhibition assays without impurity-derived background interference. A head-to-head selectivity panel comparing this compound against acetazolamide and the Poyraz series benchmark compound 3b would directly address whether the 3-NH₂ and ortho-Cl groups shift isoform selectivity toward the tumor-associated isoforms—a hypothesis supported by docking-predicted interactions with the unique active-site architecture of hCA IX [1] [2].

Multi-Target Neuroprotective Agent Screening: Dual CA/AChE Inhibition for Alzheimer's Disease Models

The pyrrolidine-benzenesulfonamide scaffold has demonstrated dual inhibitory activity against both carbonic anhydrases and acetylcholinesterase in the Poyraz et al. (2023) study, with Ki values in the low nanomolar range for both target classes [1]. The target compound's predicted ability to engage the AChE peripheral anionic site via its C3-NH₂ group (modeled on docking interactions of the Poyraz series 6a/6b with Tyr121 and Asp72) positions it as a candidate for multi-target-directed ligand (MTDL) development for Alzheimer's disease, where simultaneous CA and AChE inhibition may address both cholinergic deficits and cerebrovascular pH dysregulation [1]. Its logP of 3.58 falls within the CNS drug-like space, suggesting potential for blood-brain barrier penetration that is inaccessible to acetazolamide (logP -0.26). Researchers should procure the 95–98% purity tiers for in vitro dual-enzyme inhibition assays, followed by cellular models (e.g., SH-SY5Y neuroblastoma) to assess neuroprotection against amyloid-beta toxicity [1] [2].

Antitubercular Lead Optimization: SAR Expansion Around the Pyrrolidine-Benzenesulfonamide Core

The Poyraz et al. series demonstrated moderate anti-M. tuberculosis activity (MIC = 15.62 μg/mL for compounds 6a–6c) [1]. The target compound offers an underexplored substitution pattern for antitubercular SAR expansion, as the 3-NH₂ and N-(2-chlorophenyl) groups have not been tested in mycobacterial assays. Procurement of the 90% purity tier is sufficient for initial MIC determination against M. tuberculosis H37Rv using the microplate Alamar Blue assay (MABA), with follow-up testing against drug-resistant clinical isolates if activity is confirmed. The sulfonamide moiety provides a known handle for DHPS inhibition, while the pyrrolidine ring may improve mycobacterial cell wall penetration relative to classical sulfa drugs. This application scenario is particularly relevant given the WHO priority listing of drug-resistant tuberculosis as a critical unmet medical need [1].

Chemical Biology Tool Compound for Unbiased Target Deconvolution and Phenotypic Screening

The complete absence of published bioactivity data for CAS 327106-71-8 in ChEMBL, ZINC15, and PubChem [1] [2] makes this compound uniquely valuable as a 'clean-slate' chemical probe for unbiased phenotypic screening and chemoproteomic target identification. Unlike heavily annotated analogs, this compound carries no pre-existing target bias, reducing the risk of rediscovering known pharmacology. Its favorable physicochemical profile (logP 3.58, MW 351.86, fraction sp³ 0.31) meets typical screening library criteria for drug-like chemical space. Researchers can employ cellular thermal shift assays (CETSA), affinity-based proteomics, or morphological profiling (Cell Painting) to identify novel protein targets and cellular pathways engaged by this chemotype. The 95–98% purity tier is recommended to avoid impurity-driven false hits in high-content screening campaigns [1] [2].

Quote Request

Request a Quote for 3-amino-N-(2-chlorophenyl)-4-(pyrrolidin-1-yl)benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.